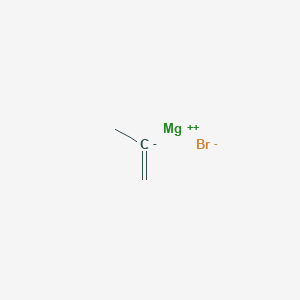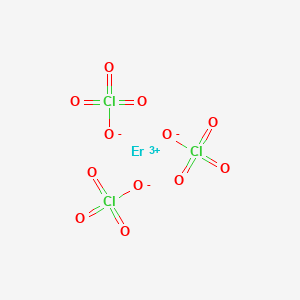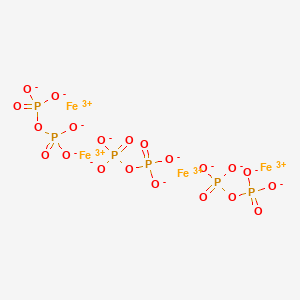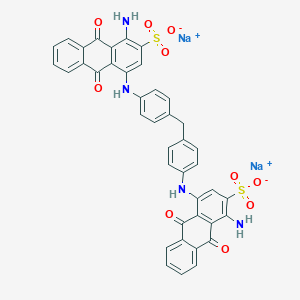
Isopropenylmagnesium bromide
Vue d'ensemble
Description
Isopropylmagnesium bromide is a Grignard reagent used in organic synthesis, especially for the introduction of iso-propyl group to carbonyl compounds. It is also used as a strong base in aprotic solvent .
Synthesis Analysis
Isopropenylmagnesium bromide can be synthesized by the reaction of 2-bromopropene with magnesium in tetrahydrofuran . The reaction starts with a mixture of magnesium and tetrahydrofuran, to which a solution of 2-bromopropene in tetrahydrofuran is added dropwise under an argon atmosphere with heating .Molecular Structure Analysis
The molecular formula of Isopropenylmagnesium bromide is C3H5BrMg, and its molecular weight is 145.28 g/mol .Chemical Reactions Analysis
Isopropenylmagnesium bromide is used in the Grignard reaction, a key step in the preparation of zofenoprilat and (S)- (−)-phosphonotrixin . It can also be used for the regioselective ring opening of an optically active epoxy alcohol in the total synthesis of (+)-desepoxyasperdiol .Physical And Chemical Properties Analysis
Isopropenylmagnesium bromide has a molecular weight of 145.28 g/mol. It is a highly reactive compound and should be handled with care .Applications De Recherche Scientifique
CH2=C(CH3)MgBr CH_2=C(CH_3)MgBr CH2=C(CH3)MgBr
, is a Grignard reagent that finds various applications in scientific research due to its ability to participate in Grignard reactions. Below is a comprehensive analysis of its unique applications across different fields of research:Synthesis of Zofenoprilat
Zofenoprilat, an active metabolite of the drug Zofenopril, is synthesized using iPrMgBr in a key Grignard reaction step . This process is crucial for creating medications that treat heart conditions such as hypertension and heart failure.
Preparation of (S)-(-)-Phosphonotrixin
iPrMgBr is employed in the synthesis of (S)-(-)-Phosphonotrixin, a compound with potential as a herbicide . The Grignard reaction facilitated by iPrMgBr is essential for the formation of this substance.
Regioselective Ring Opening
In the total synthesis of (+)-desepoxyasperdiol, iPrMgBr is used for the regioselective ring opening of an optically active epoxy alcohol . This application showcases its utility in producing complex organic molecules with high precision.
Mécanisme D'action
Safety and Hazards
Isopropenylmagnesium bromide is a highly flammable liquid and vapor. It reacts violently with water, releasing flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and is suspected of causing cancer .
Propriétés
IUPAC Name |
magnesium;prop-1-ene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNGRHDUJIVHQT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]=C.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropenylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of Isopropenylmagnesium bromide in organic synthesis?
A1: Isopropenylmagnesium bromide (also known as isopropenyl Grignard reagent) serves as a valuable reagent for introducing isopropenyl groups into organic molecules. Its reactivity stems from the nucleophilic character of the carbon atom bonded to magnesium. This property allows it to react with a variety of electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Q2: How does Isopropenylmagnesium bromide react with carboxylic acids, esters, and acid anhydrides?
A2: The reaction of Isopropenylmagnesium bromide with carboxylic acids, esters, and acid anhydrides primarily yields a mixture of isopropenyl ketones and isopropenyl alcohols . The dominance of isopropenyl ketones as the major product, as opposed to the expected tertiary alcohols, is a noteworthy characteristic of these reactions.
Q3: Can you provide an example of Isopropenylmagnesium bromide's role in constructing complex molecules?
A3: In the total synthesis of (+)-peloruside A, a potent microtubule stabilizer, Isopropenylmagnesium bromide was employed to introduce a key structural motif . Specifically, it reacted with a complex Weinreb amide, leading to the formation of a hydroxyenone intermediate through a process involving addition and subsequent cleavage of a C8 acetate ester.
Q4: How does the presence of copper(I) iodide influence the reactivity of Isopropenylmagnesium bromide?
A4: Copper(I) iodide plays a crucial role in modulating the regioselectivity of Isopropenylmagnesium bromide reactions. In the synthesis of Eremophilane derivatives, copper(I) iodide facilitated the regioselective ring opening of epoxides by Isopropenylmagnesium bromide . This regiochemical control is essential for achieving the desired product structure and avoiding the formation of unwanted isomers.
Q5: Are there any stereochemical aspects to consider when using Isopropenylmagnesium bromide?
A5: Yes, stereochemistry is a significant factor. For example, during the synthesis of oxazolidinonyl-fused piperidines, researchers utilized a chelation-controlled addition of Isopropenylmagnesium bromide to a chiral aldehyde . This strategy ensured that the isopropenyl group and another substituent (tert-butyldimethylsilyloxymethyl) were introduced on the same face of the newly formed five-membered oxazolidinone ring, highlighting the importance of controlling stereochemistry for desired product outcomes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)
![2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B77254.png)


